molecular formula C8H9IO2 B1296820 4-Iodo-1,2-dimethoxybenzene CAS No. 5460-32-2

4-Iodo-1,2-dimethoxybenzene

Cat. No. B1296820
CAS RN: 5460-32-2
M. Wt: 264.06 g/mol
InChI Key: PUCISUQLWLKKJH-UHFFFAOYSA-N
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Description

4-Iodo-1,2-dimethoxybenzene is a chemical compound with the molecular formula C8H9IO2 . It appears as a white to yellow powder or crystal .


Synthesis Analysis

The synthesis of 4-Iodo-1,2-dimethoxybenzene can be achieved through various methods. One method involves the use of N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in acetonitrile at 80°C . Another method involves the use of 3-iodo-4,4-dimethyloxazolidin-2-one in acetonitrile under reflux conditions .


Molecular Structure Analysis

The molecular weight of 4-Iodo-1,2-dimethoxybenzene is 264.06 . The compound has 11 heavy atoms and 6 aromatic heavy atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Iodo-1,2-dimethoxybenzene is a solid at 20°C and should be stored at 0-10°C . It has a melting point of 35°C and a flash point of 119°C . The compound is soluble, with a solubility of 0.224 mg/ml .

Scientific Research Applications

4-Iodo-1,2-dimethoxybenzene, also known as 4-Iodoveratrole or 3,4-Dimethoxyiodobenzene, is a chemical compound with the molecular formula C8H9IO2 . It is a white to yellow powder or crystal and is used in scientific research .

  • Electrophilic Aromatic Substitution : This compound can be used in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings like benzene . The reaction involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon . The electron pair of this C-H bond then becomes part of the aromatic π-electron system and a substitution product of benzene, C6H5X, is formed .

Safety And Hazards

4-Iodo-1,2-dimethoxybenzene is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

4-iodo-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCISUQLWLKKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282219
Record name 4-Iodo-1,2-dimethoxybenzene
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Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1,2-dimethoxybenzene

CAS RN

5460-32-2
Record name 4-Iodoveratrole
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Record name NSC 25012
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Record name 5460-32-2
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Record name 4-Iodo-1,2-dimethoxybenzene
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Synthesis routes and methods

Procedure details

A solution of veratrole (28.0 ml, 0.22M) in 95% ethanol (75 ml) was heated to 60° C. and, while stirring, was treated with iodine (50 g, 0.197M) and yellow mercuric oxide (30.0 g, 0.1385M). The iodine and mercuric oxide were added alternately in small portions over a period of 1.5 hours. After the addition was complete, the cooled mixture was filtered through Celite and concentrated. The residue was taken up in Et2O and again filtered. The Et2O solution was washed with solutions of sodium thiosulfate, 2N NaOH, saturated NaCl, dried over anhydrous K2CO3 and evaporated. The residue was distilled under reduced pressure to give 40.88 g, bp 110°-112° C. (2mm) pure 4-iodoveratrole [70% yield, literature: Gutzke et al., J. Org. Chem. 22, 1271 (1957), bp 80°-85° C. (1 mm)]. NMR (CDCl3) δ 3.80 ppm (s, 6H, (2x) OCH3), 6.57 (d, 1H, ArH6), 7.20 (m, 2H, ArH3 and ArH5).
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric oxide
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
I ITO, N ODA, T UEDA, S NAGAI… - Chemical and …, 1976 - jstage.jst.go.jp
For the studies on modification of mesembrine (II), N-methyl-2-[8-(3, 4-dimethoxyphenyl)-1, 4-dioxaspiro [4, 5] decan-8-yl] ethylamine (I) was synthesized from 1, 4-dioxaspiro [4, 5] …
Number of citations: 1 www.jstage.jst.go.jp
J Pavlinac, KK Laali, M Zupan… - Australian Journal of …, 2008 - CSIRO Publishing
Iodo-transformations using the reagent system I2/H2O2 were studied in the water miscible ionic liquid (IL) 1-butyl-3-methyl imidazolium tetrafluoroborate (bmimBF4) and in water …
Number of citations: 26 www.publish.csiro.au
H Zengin, G Zengin, DW Smith Jr - Journal of Polymer Science …, 2006 - Wiley Online Library
This study focuses on the preparation, characterization, and optical properties of new bis(3,4‐diphenylethynylphenyl)phenylamine. This is the first nitrogen‐containing bis‐ortho‐…
Number of citations: 2 onlinelibrary.wiley.com
BL Frey, MT Figgins, GP Van Trieste III… - Journal of the …, 2022 - ACS Publications
Small molecule redox mediators convey interfacial electron transfer events into bulk solution and can enable diverse substrate activation mechanisms in synthetic electrocatalysis. Here, …
Number of citations: 15 pubs.acs.org
K Kataoka, Y Hagiwara, K Midorikawa… - … Process Research & …, 2008 - ACS Publications
A practical method for electrochemical iodination of aromatic compounds was developed. The method involves the generation of I + by electrochemical oxidation of I 2 in CH 3 CN using …
Number of citations: 46 pubs.acs.org
R Jiang, DY Zhou, K Asano, T Suzuki, T Suzuki - Tetrahedron, 2023 - Elsevier
The catalytic asymmetric synthesis of (−)-arctigenin is reported. The central optically pure lactone intermediate is obtained either from an Ir-catalyzed asymmetric Tishchenko reaction or …
Number of citations: 0 www.sciencedirect.com
MS Yusubov, RY Yusubova… - European Journal of …, 2012 - Wiley Online Library
A new hypervalent iodine(V) compound, potassium 4‐iodylbenzenesulfonate, was prepared by the oxidation of 4‐iodobenzensulfonic acid with Oxone in water. This potassium salt can …
X Jia, S Kramer, T Skrydstrup… - Angewandte Chemie …, 2021 - Wiley Online Library
A new SO 2 surrogate is reported that is cheap, bench‐stable, and can be accessed in just two steps from bulk chemicals. Essentially complete SO 2 release is achieved in 5 minutes. …
Number of citations: 38 onlinelibrary.wiley.com
M Bergström, G Suresh, VR Naidu… - European Journal of …, 2017 - Wiley Online Library
N‐Iodosuccinimide (NIS) in pure trifluoroacetic acid (TFA) offers a time‐efficient and general method for the iodination of a wide range of mono‐ and disubstituted benzenes at room …
MC Carreno, JLG Ruano, G Sanz, MA Toledo… - chemistry.mdma.ch
A wide range of methoxy-substituted benzenes and naphthalenes were regiospecifically iodinated at para position with N-iodosuccinimide in acetonitrile under mild conditions in …
Number of citations: 3 chemistry.mdma.ch

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